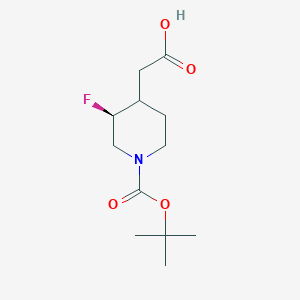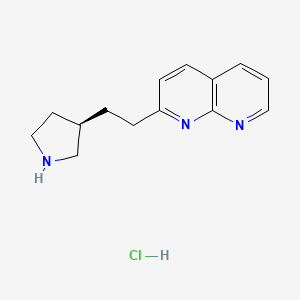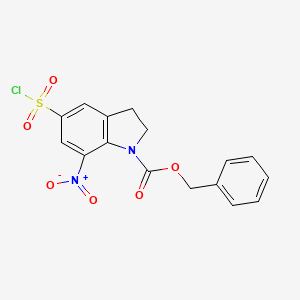
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a benzyl group, a chlorosulfonyl group, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the benzyl group, chlorosulfonyl group, and nitro group. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorosulfonylation: The chlorosulfonyl group can be introduced by reacting the indole derivative with chlorosulfonyl isocyanate under controlled conditions.
Nitration: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include sulfonic acids or nitro derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the nucleophile used, such as sulfonamides or esters.
科学的研究の応用
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the preparation of β-lactams and other nitrogen-containing compounds.
Benzyl chloride:
Uniqueness
Benzyl 5-(chlorosulfonyl)-7-nitro-2,3-dihydro-1H-indole-1-carboxylate is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications. Its indole core is a significant scaffold in medicinal chemistry, and the presence of both chlorosulfonyl and nitro groups provides additional reactivity and versatility.
特性
分子式 |
C16H13ClN2O6S |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
benzyl 5-chlorosulfonyl-7-nitro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H13ClN2O6S/c17-26(23,24)13-8-12-6-7-18(15(12)14(9-13)19(21)22)16(20)25-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 |
InChIキー |
XSVOCUOQBFDQBQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C=C(C=C2[N+](=O)[O-])S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
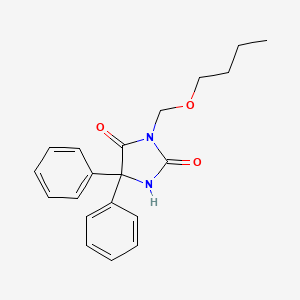
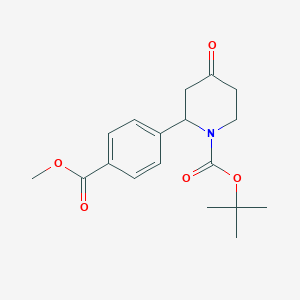
![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
